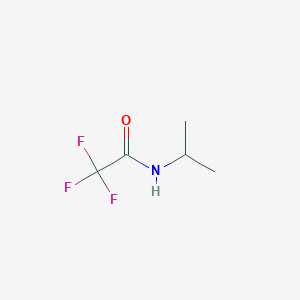

2,2,2-Trifluoro-N-isopropylacetamide

Description

Significance of Fluorine in Molecular Design and Synthesis

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in molecular design. The introduction of fluorine can lead to significant changes in a molecule's conformational preferences, pKa, and dipole moment. In the context of medicinal chemistry, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block metabolic pathways, thereby increasing the in vivo stability and bioavailability of a drug candidate. Furthermore, the electron-withdrawing nature of fluorine can enhance the binding affinity of a ligand to its biological target.

The presence of fluorine can also influence the reactivity of adjacent functional groups, a feature that is exploited in various synthetic transformations. The strategic placement of fluorine atoms can direct the outcome of reactions and enable the synthesis of complex molecular architectures that would be otherwise difficult to access.

Overview of Trifluoroacetamides in Advanced Synthetic Methodologies

Trifluoroacetamides are a class of organic compounds characterized by the presence of a trifluoroacetyl group attached to a nitrogen atom. This functional group serves as a versatile tool in modern organic synthesis. One of its most common applications is as a protecting group for primary and secondary amines. The trifluoroacetyl group is stable under a variety of reaction conditions but can be readily cleaved under mild basic conditions, making it an ideal protective moiety in multi-step syntheses.

Beyond their role as protecting groups, trifluoroacetamides are valuable intermediates in the synthesis of various nitrogen-containing compounds. They can be used as precursors for the synthesis of primary amines through reductive cleavage. Moreover, the trifluoroacetamide (B147638) moiety can activate adjacent C-H bonds, facilitating their functionalization. Recent research has also explored the use of trifluoroacetamides in transition metal-catalyzed cross-coupling reactions and as directing groups in C-H activation/functionalization reactions.

| Application of Trifluoroacetamides | Description |

| Amine Protection | The trifluoroacetyl group is a robust protecting group for amines, stable to a wide range of reagents and easily removed under mild basic conditions. |

| Synthesis of Primary Amines | Trifluoroacetamides can be readily converted to the corresponding primary amines, offering an alternative to methods like the Gabriel synthesis. nist.gov |

| Intermediate in Synthesis | They serve as key intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals. |

| Activation of C-H Bonds | The electron-withdrawing nature of the trifluoroacetyl group can activate adjacent C-H bonds for functionalization. |

Research Landscape of 2,2,2-Trifluoro-N-isopropylacetamide within Fluorine Chemistry

While extensive research exists on the broader class of trifluoroacetamides, the specific compound this compound has a more focused research landscape. Much of the academic and industrial interest in N-alkylated trifluoroacetamides lies in their potential as synthetic intermediates and their physicochemical properties which are influenced by the nature of the alkyl substituent.

Research on analogous compounds, such as N-propyl, N-phenyl, and N-isopentyl trifluoroacetamides, suggests that the isopropyl derivative would be investigated for similar applications. These include its use as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. The isopropyl group, with its moderate steric bulk, can influence the reactivity and selectivity of reactions involving the amide nitrogen.

| Property | 2,2,2-Trifluoro-N-propylacetamide | 2,2,2-Trifluoro-N-phenylacetamide |

| Molecular Formula | C5H8F3NO | C8H6F3NO |

| Molecular Weight | 155.12 g/mol | 189.13 g/mol |

| CAS Number | 10056-69-6 | 404-24-0 |

Data for analogous compounds suggests the potential areas of investigation for this compound.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research concerning this compound would likely revolve around several key areas. A fundamental aspect would be the development of efficient and scalable synthetic routes to this compound. This would involve the optimization of reaction conditions for the trifluoroacetylation of isopropylamine (B41738).

A significant portion of research would likely focus on exploring the reactivity of this compound. This includes its utility as a substrate in various organic transformations, such as deprotection to yield isopropylamine under specific conditions, or its participation in reactions where the trifluoroacetamide moiety acts as a directing or activating group.

Furthermore, academic investigations would likely probe the physicochemical properties of this compound. This could involve studies on its conformational analysis, spectroscopic characterization, and its potential as a ligand in coordination chemistry. The insights gained from such studies would contribute to a deeper understanding of the influence of the isopropyl group on the properties of trifluoroacetamides and broaden their applicability in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIGCYLZIFYNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trifluoro N Isopropylacetamide and Its Analogues

Direct Amidation and Acylation Approaches to 2,2,2-Trifluoro-N-isopropylacetamide

Direct amidation and acylation represent the most conventional pathways for the synthesis of this compound. These methods typically involve the reaction of an isopropylamine (B41738) source with an activated trifluoroacetic acid derivative.

Synthesis from Isopropylamine and Trifluoroacetic Acid Derivatives

The formation of the amide bond in this compound is commonly achieved by reacting isopropylamine with a highly reactive derivative of trifluoroacetic acid. Trifluoroacetic anhydride (B1165640) is a frequently used reagent for this transformation due to its high electrophilicity. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of isopropylamine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the desired amide and trifluoroacetic acid as a byproduct.

Alternative methods have been developed to facilitate this reaction under milder conditions. One such approach involves the direct reaction of primary or secondary amines with trifluoroacetic acid in the presence of activating agents like triphosgene (B27547) or trichloromethylchloroformate and a tertiary amine base. This allows the reaction to proceed efficiently at or near room temperature. The trifluoroacetyl group can also be introduced using polymer-bound trifluoroacetylating reagents, which can simplify product purification.

Exploration of Catalytic and Stoichiometric Reagents in Formation of the Amide Bond

To improve efficiency and expand the applicability of trifluoroacetamide (B147638) synthesis, various stoichiometric and catalytic reagents have been explored. Stoichiometric reagents are often used to activate the carboxylic acid partner. For instance, the use of titanium tetrachloride (TiCl4) with trifluoroacetic acid provides a convenient method for the trifluoroacetylation of amines.

More recently, catalytic systems have been developed to promote the direct amidation of carboxylic acids with amines, offering a more atom-economical approach. Titanium tetrafluoride (TiF4) has emerged as an effective catalyst for this transformation. rsc.org This protocol is effective for both aromatic and aliphatic carboxylic acids, reacting with a range of alkyl and aryl amines in refluxing toluene (B28343) to provide the corresponding amides in good to excellent yields. rsc.org Aliphatic acids typically react faster and require a lower catalyst loading compared to aromatic acids. rsc.org

Table 1: TiF4-Catalyzed Direct Amidation of Carboxylic Acids with Amines

| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aromatic | Alkyl/Aryl | 10 | 24 | 60-99 |

| Aliphatic | Alkyl/Aryl | 5 | 12 | 60-99 |

Data sourced from research on TiF4-catalyzed amidation. rsc.org

Photochemical and Radical-Mediated Synthesis of Related Trifluoroalkylated Amides

In recent years, photochemical and radical-mediated reactions have provided novel pathways for the synthesis of fluorinated amides, including structures related to this compound. These methods often proceed under mild conditions and offer unique reactivity.

A significant development is the direct synthesis of N-CF3 amides through a photocatalytic trifluoromethylamidation strategy. nih.gov This approach utilizes bespoke N-(N-CF3 imidoyloxy) pyridinium (B92312) salts, which serve as effective precursors to trifluoromethylamidyl radicals under photoredox catalysis. nih.govresearchgate.net The generated radicals can then participate in reactions with a wide range of substrates, including (hetero)arenes, alkenes, and alkynes, to form diverse N-CF3 amides. nih.gov These reactions are noted for their robustness and broad substrate scope, functioning under mild, visible-light-mediated conditions. nih.gov

The generation of amidyl radicals is a key step in these transformations. Organic dyes such as eosin (B541160) Y can be used as photoredox catalysts, enabling fully transition-metal-free processes for hydroamination and N-arylation reactions involving amidyl radical intermediates. These modern synthetic strategies highlight the growing importance of photochemistry in accessing complex fluorinated molecules.

Derivatization Strategies for this compound Precursors and Scaffolds

The trifluoroacetamide moiety is a valuable functional group that can be installed onto various molecular scaffolds to modify their chemical and physical properties. Derivatization strategies focus on either preparing complex precursors that are subsequently trifluoroacetylated or incorporating the completed trifluoroacetamide group into larger molecular architectures.

Synthesis of N-(2-bromophenyl)-2,2,2-trifluoro-N-isopropylacetamide

The synthesis of the tertiary amide N-(2-bromophenyl)-2,2,2-trifluoro-N-isopropylacetamide requires a multi-step approach, as it involves the formation of two distinct C-N bonds to the amide nitrogen. A plausible synthetic route involves the initial preparation of the secondary amine precursor, N-isopropyl-2-bromoaniline. This precursor can be synthesized through standard methods such as the N-alkylation of 2-bromoaniline (B46623) with an isopropyl halide or the reductive amination of 2-bromobenzaldehyde (B122850) with isopropylamine.

Once the N-isopropyl-2-bromoaniline precursor is obtained, the final trifluoroacetylation step can be carried out. Using one of the direct acylation methods described previously, such as treatment with trifluoroacetic anhydride, would yield the target compound, N-(2-bromophenyl)-2,2,2-trifluoro-N-isopropylacetamide. This step-wise approach allows for the controlled construction of the sterically hindered tertiary amide.

Incorporation of the Trifluoroacetamide Moiety into Complex Molecular Architectures

The trifluoroacetamide group plays a significant role as a building block and a protecting group in the synthesis of complex molecules. One prominent application is in solid-phase peptide synthesis (SPPS), where trifluoroacetamide (Tfac) is used for the N-terminal protection of amino acids. nih.gov The Tfac group is sufficiently robust to withstand the conditions of peptide synthesis but can be selectively removed when desired. nih.gov This strategy demonstrates the incorporation of the trifluoroacetamide moiety into large, biologically relevant molecules like peptides.

Another example involves the Friedel–Crafts acylation of organometallic compounds, such as ferrocene (B1249389), with amino acids. In this process, trifluoroacetic anhydride serves a dual role: it protects the amino group of the amino acid by forming a trifluoroacetamide and simultaneously activates the carboxylic acid group to form a mixed anhydride. This intermediate then acylates the ferrocene ring, directly incorporating an N-trifluoroacetyl-protected amino acid residue onto the complex organometallic scaffold. This method provides a one-pot procedure to generate elaborate molecular architectures containing the trifluoroacetamide group.

Green Chemistry Approaches and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being integrated into the synthesis of trifluoroacetamides, aiming to mitigate the environmental impact of these important chemical intermediates. Research has focused on several key areas, including the development of solvent-free reaction conditions, the use of alternative energy sources like microwave irradiation, the application of biocatalysis, and the exploration of continuous flow processes. These innovative approaches not only reduce hazardous waste and energy consumption but can also lead to improved reaction efficiencies and purities.

One significant advancement is the move towards solvent-free synthesis . Traditional amide synthesis often relies on volatile organic solvents, which contribute to air pollution and pose health risks. By eliminating the solvent, these reactions become inherently greener. For instance, the direct amidation of carboxylic acids or their esters with amines can be achieved under solvent-free conditions, often accelerated by microwave irradiation. This technique offers rapid heating, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. While specific data for the solvent-free synthesis of this compound is not extensively detailed in publicly available literature, the successful application of this method to other N-acetamides suggests its high potential for this target molecule. nih.gov Research on the solvent-free synthesis of melamines with flexible aromatic substituents has shown complete conversion within 3 minutes under microwave irradiation, highlighting the efficiency of this approach.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. The direct interaction of microwaves with the polar molecules in a reaction mixture leads to rapid and uniform heating, often resulting in dramatic rate enhancements and improved product selectivity. The synthesis of various amides has been successfully demonstrated under microwave irradiation, frequently in the absence of a solvent. For example, the reaction of carboxylic acids or esters with amines to form amides can be conducted under microwave conditions without a catalyst. nih.gov A patent describes a method for the trifluoroacetylation of primary and secondary amines using trifluoroacetic acid in the presence of trichloromethylchloroformate and triethylamine (B128534) under mild conditions (0 to 35 °C), which is a step towards a greener process. While this particular patent utilizes a solvent, the mild conditions are noteworthy.

Biocatalysis offers another highly sustainable route to amide synthesis. Enzymes, such as lipases, can catalyze the acylation of amines with high specificity and under mild reaction conditions, typically in aqueous or solvent-free systems. The use of enzymes avoids the need for harsh reagents and protecting groups, thereby simplifying reaction workups and reducing waste. For instance, immobilized Candida antarctica lipase (B570770) B has been effectively used for the solvent-free condensation of lauric acid with monoethanolamine, achieving a 95% amide yield with water removal. nih.gov While direct enzymatic synthesis of this compound is an area requiring more research, the successful enzymatic synthesis of other fatty alkanolamides points to the feasibility of this approach. nih.gov Ultrasound assistance has also been shown to enhance the enzymatic synthesis of esters in solvent-free conditions, a technique that could potentially be applied to amidation reactions.

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control often leads to higher yields, improved purity, and safer handling of hazardous reagents. The synthesis of amides and peptides has been successfully demonstrated in continuous flow systems under solvent-free conditions using a mechanochemical approach, achieving high yields in very short residence times. digitellinc.com While specific applications to the synthesis of this compound are still emerging, the potential for this technology to deliver a greener and more efficient manufacturing process is significant.

Finally, the exploration of green solvents , such as deep eutectic solvents (DESs), is a promising area of research. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be prepared from renewable resources. Their unique properties can enhance reaction rates and selectivity in various organic transformations, including aminations. researchgate.net

The following table summarizes some of the green chemistry approaches being explored for the synthesis of amides, which are applicable to this compound and its analogues.

| Synthetic Approach | Key Green Advantages | Example/Potential Application |

| Microwave-Assisted Solvent-Free Synthesis | - Eliminates hazardous solvents- Reduces reaction time- Increases energy efficiency | Direct reaction of an isopropylamine source with a trifluoroacetylating agent under microwave irradiation. nih.gov |

| Biocatalysis (e.g., using Lipases) | - Mild reaction conditions- High selectivity- Use of renewable catalysts- Reduced waste | Enzymatic acylation of isopropylamine with a trifluoroacetate (B77799) ester in a solvent-free system. nih.gov |

| Continuous Flow Chemistry | - Enhanced safety and control- Improved efficiency and scalability- Reduced reaction volumes | Continuous amidation of ethyl trifluoroacetate with isopropylamine in a microreactor. digitellinc.com |

| Mechanochemistry | - Solvent-free- Energy-efficient | Nickel-catalyzed defluorinative arylation of trifluoroacetamides (for analogues). |

| Use of Green Solvents | - Reduced toxicity and environmental impact- Potential for recyclability | Trifluoroacetylation of amines in deep eutectic solvents. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2,2,2 Trifluoro N Isopropylacetamide

Role of the Trifluoromethyl Group in Reaction Pathways

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the reactivity of the adjacent acetamide moiety in several ways:

Enhanced Electrophilicity: The -CF₃ group inductively pulls electron density away from the carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack. This increased reactivity is a hallmark of trifluoroacetamides compared to their non-fluorinated analogs.

Activation of the Amide Bond: The strong electron-withdrawing nature of the -CF₃ group can weaken the C-N amide bond, facilitating its cleavage under certain conditions. This activation is crucial for reactions involving the deprotection of amines that have been protected as trifluoroacetamides.

Leaving Group Ability: In some reactions, the trifluoroacetamide (B147638) group can act as a leaving group. The stability of the resulting trifluoroacetate (B77799) anion contributes to the feasibility of such reaction pathways.

The influence of the trifluoromethyl group on reactivity is a key consideration in designing synthetic routes and understanding the mechanistic pathways of reactions involving 2,2,2-Trifluoro-N-isopropylacetamide.

Studies on N-Substituent Influence on Reactivity

The N-isopropyl group attached to the amide nitrogen exerts both steric and electronic effects that modulate the reactivity of this compound.

Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric shield can decrease the rate of reactions compared to less hindered N-alkyl amides. The degree of steric hindrance can be a determining factor in the feasibility and rate of certain transformations.

Electronic Effects: Alkyl groups, such as isopropyl, are generally considered to be weakly electron-donating through an inductive effect. This effect can slightly counteract the electron-withdrawing influence of the trifluoromethyl group, although the latter's effect is significantly stronger. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which is a defining characteristic of amides. The isopropyl group can influence the extent of this resonance, thereby affecting the reactivity of the carbonyl group.

The interplay between the steric bulk and the electronic nature of the N-isopropyl group is crucial in fine-tuning the reactivity of the molecule.

Table 1: Qualitative Comparison of N-Substituent Effects on the Reactivity of Trifluoroacetamides

| N-Substituent | Steric Hindrance | Electronic Effect | Expected Reactivity towards Nucleophiles |

| -H | Low | Neutral | High |

| -CH₃ | Low | Weakly Donating | Moderate to High |

| -CH(CH₃)₂ (Isopropyl) | Moderate | Weakly Donating | Moderate |

| -C(CH₃)₃ (tert-Butyl) | High | Weakly Donating | Low |

Mechanistic Studies of Transformations Involving this compound

Mechanistic investigations into the transformations of this compound focus on understanding the step-by-step processes of bond breaking and formation.

The cleavage of the amide bond in this compound is a key transformation, often employed in synthetic chemistry for the deprotection of isopropylamine (B41738). Several methods have been developed to achieve this cleavage, each with its own mechanistic pathway:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonated nitrogen atom, results in the cleavage of the C-N bond to yield trifluoroacetic acid and isopropylamine.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The departure of the N-isopropylamide anion is generally unfavorable due to its high basicity. However, the presence of the electron-withdrawing trifluoromethyl group can stabilize the negative charge on the nitrogen to some extent, making this pathway more feasible than for non-fluorinated amides.

Reductive Cleavage: Reagents like samarium(II) iodide have been used for the reductive cleavage of trifluoroacetamides. The mechanism is believed to involve the initial activation of the trifluoroacetyl group, followed by electron transfer from the reducing agent to facilitate the cleavage of the C-N or C-CF₃ bond.

Mechanochemical Cleavage: The use of mechanical force, in combination with a catalyst such as a lanthanide oxide, has been shown to promote the cleavage of the C-CF₃ bond in trifluoroacetamides. This approach avoids the need for harsh reagents and solvents.

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. However, general principles of amide reactivity can be applied to predict its behavior.

Reaction Kinetics: The rate of reactions, such as hydrolysis, is expected to be influenced by factors like temperature, pH, and the concentration of reactants and catalysts. The steric hindrance from the N-isopropyl group would likely result in a slower reaction rate compared to N-methyltrifluoroacetamide. Kinetic studies would typically involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy or chromatography.

Thermodynamic Analysis: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). The hydrolysis of amides is generally a thermodynamically favorable process. The stability of the products, trifluoroacetic acid and isopropylamine, relative to the starting material would dictate the equilibrium position of the reaction. Computational chemistry could be employed to estimate the thermodynamic parameters for reactions involving this compound.

Table 2: Expected Influence of Reaction Conditions on the Hydrolysis of this compound

| Condition | Expected Effect on Reaction Rate | Mechanistic Implication |

| Increased Temperature | Increase | Provides activation energy for bond cleavage |

| Strong Acid | Increase | Protonation of carbonyl oxygen, activating it for nucleophilic attack |

| Strong Base | Increase | Direct nucleophilic attack by hydroxide ion |

| Bulky Nucleophile | Decrease | Increased steric hindrance from the N-isopropyl group |

Derivatization Reactions for Analytical and Synthetic Utility

Derivatization of this compound can be performed to enhance its analytical detection or to synthesize new molecules with desired properties.

Analytical Derivatization: For analytical purposes, such as in gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often employed to improve volatility, thermal stability, or detector response. While the trifluoroacetyl group itself is often used as a derivatizing agent for amines, the amide hydrogen in this compound could potentially be derivatized. For instance, alkylation of the amide nitrogen could be achieved, although this might require strong bases and alkylating agents.

Synthetic Derivatization: The amide functionality can be a starting point for the synthesis of other functional groups. For example, reduction of the amide using a strong reducing agent like lithium aluminum hydride would yield the corresponding amine, 2,2,2-trifluoro-N-isopropylethanamine. The trifluoromethyl group can also be a site for further chemical modification, although its inertness makes such transformations challenging.

The development of specific derivatization strategies for this compound would expand its utility in both analytical and synthetic chemistry.

Applications of 2,2,2 Trifluoro N Isopropylacetamide in Advanced Organic Synthesis

Utilization in C-H Activation and Functionalization Strategies

The field of C-H activation has revolutionized synthetic chemistry by providing methods to functionalize otherwise inert carbon-hydrogen bonds. manchester.ac.uk Directing groups play a crucial role in many of these transformations, guiding a metal catalyst to a specific C-H bond to achieve high levels of regio- and stereoselectivity. nih.govnih.govresearchgate.netbohrium.com

While the direct application of 2,2,2-Trifluoro-N-isopropylacetamide as a transient directing group has not been extensively reported, the closely related N-isopropylacetamide has shown utility in this area. Transient directing groups offer a significant advantage in C-H activation as they are introduced in situ, direct the desired transformation, and are then cleaved, avoiding separate protection and deprotection steps. nih.govnih.govresearchgate.netbohrium.com

In palladium-catalyzed C-H arylation reactions, an amide group can act as a directing group, facilitating the functionalization of C-H bonds at positions ortho to the amide-bearing substituent on an aromatic ring or at the β- or γ-positions of an aliphatic chain. The specific reaction conditions and the nature of the ligand can influence the efficiency and selectivity of these transformations.

The design of N-acyl amides as directing groups in C-H bond transformations is guided by several key principles aimed at achieving high efficiency and selectivity. nih.govnih.govresearchgate.netbohrium.com A successful directing group should:

Coordinate effectively to the metal catalyst: The amide oxygen typically serves as the coordinating atom, forming a metallacycle that brings the catalyst into proximity with the target C-H bond.

Be readily installed and removed: Ideally, the directing group should be a common functional group or be easily converted to one. The use of transient directing groups represents the pinnacle of this principle. nih.govnih.govresearchgate.netbohrium.com

Control regioselectivity: The geometry of the metallacycle formed between the directing group and the catalyst dictates which C-H bond is activated.

Be compatible with a wide range of substrates and coupling partners: A versatile directing group should tolerate various functional groups and be applicable to a broad scope of reactions.

The N-methoxy amide (CONHOMe) has emerged as a particularly simple and versatile directing group for a range of C-H functionalization reactions catalyzed by palladium, rhodium, and ruthenium. nih.govnih.govresearchgate.netbohrium.com The design of this directing group was informed by studies on the coordination of alkali carboxylates with palladium catalysts. nih.govnih.govresearchgate.netbohrium.com

Table 2: Key Considerations in the Design of N-Acyl Amide Directing Groups

| Design Principle | Desired Outcome |

|---|---|

| Coordination Ability | Efficient formation of a stable metallacycle intermediate |

| Lability | Facile installation and removal of the directing group |

| Geometric Constraints | High regioselectivity in C-H activation |

| Substrate Scope | Broad applicability to diverse chemical structures |

| Electronic Effects | Modulation of reactivity and catalyst stability |

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,2,2-Trifluoro-N-isopropylacetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous confirmation of its structure.

¹H NMR Spectroscopy

In the proton (¹H) NMR spectrum, the isopropyl group gives rise to two distinct signals. A doublet corresponding to the two equivalent methyl (CH₃) groups and a septet for the single methine (CH) proton, a result of spin-spin coupling with the six methyl protons. The amide proton (N-H) typically appears as a broad singlet, though its chemical shift and appearance can be influenced by solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH- | ~1.2 | Doublet | ~6-7 |

| (CH₃)₂CH - | ~4.1 | Septet | ~6-7 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum displays four distinct signals, corresponding to each unique carbon environment in the molecule. The trifluoromethyl (CF₃) carbon appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbonyl (C=O) carbon also shows a smaller coupling to the fluorine atoms (²JCF), appearing as a quartet. The isopropyl group's methine and methyl carbons appear in the aliphatic region of the spectrum. bhu.ac.incompoundchem.comwisc.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| (C H₃)₂CH- | ~22 | Singlet |

| (CH₃)₂C H- | ~42 | Singlet |

| C F₃ | ~116 | Quartet |

¹⁹F NMR Spectroscopy

Due to the presence of the trifluoromethyl group, ¹⁹F NMR is an essential tool for characterization. huji.ac.il The spectrum is expected to show a single sharp signal, as all three fluorine atoms are chemically equivalent. wikipedia.org This signal would typically be a singlet in a proton-decoupled spectrum. In a proton-coupled ¹⁹F NMR spectrum, this signal might show further long-range coupling to the protons of the isopropyl group, although this is often minimal. The chemical shift is characteristic for a CF₃ group adjacent to a carbonyl. wikipedia.orgnih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₅H₈F₃NO), high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would be used to confirm the elemental composition.

The expected exact mass can be calculated and compared with the experimental value from HRMS, typically with an accuracy of a few parts per million (ppm).

Calculated Exact Mass : 155.0558 g/mol

Under electron ionization (EI), a harder technique, the molecule would fragment in a predictable manner. Key fragmentation pathways would include:

Loss of an isopropyl group : [M - 43]⁺

Loss of a methyl group from the isopropyl moiety : [M - 15]⁺

Cleavage of the amide bond : producing fragments corresponding to [CF₃CO]⁺ (m/z = 97) and the isopropylamine (B41738) cation.

McLafferty rearrangement : if applicable, involving hydrogen transfer from the isopropyl group to the carbonyl oxygen, followed by fragmentation.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edu The IR spectrum of this compound would be dominated by absorptions characteristic of a secondary amide and the trifluoromethyl group. vscht.cz

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~3300 | Strong-Medium |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

| C=O (Amide I) | Stretch | ~1700-1730 | Strong |

| N-H (Amide II) | Bend | ~1550 | Strong |

The C=O stretching frequency is typically higher for trifluoroacetamides compared to their non-fluorinated analogs due to the strong electron-withdrawing effect of the CF₃ group. The C-F stretches are usually very strong and appear in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a crystal structure for this compound has not been deposited in public databases.

If a suitable single crystal were obtained, this technique could confirm the molecular conformation and reveal how the molecules pack in the crystal lattice. Key features of interest would be the planarity of the amide group and the nature of intermolecular hydrogen bonding between the amide N-H donor and the carbonyl C=O oxygen acceptor, which would likely form chains or dimeric structures.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity. wisc.edu

Thin-Layer Chromatography (TLC) : TLC is a quick and inexpensive technique used to monitor reaction progress and determine appropriate solvent systems for larger-scale purification. libretexts.org On a silica gel plate (a polar stationary phase), the compound would be spotted and eluted with a mobile phase of appropriate polarity, typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). utoronto.calibretexts.org The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be used to assess separation. libretexts.org Given its structure, an Rƒ value between 0.3 and 0.5 would be targeted for good separation in a solvent system like 20-40% ethyl acetate in hexanes.

Flash Chromatography : For preparative purification, flash chromatography, which uses a column packed with silica gel and positive pressure to force the solvent through, would be employed. The solvent system identified by TLC would be used to separate the target compound from unreacted starting materials and byproducts.

In-situ Spectroscopic Monitoring of Reactions

Modern process development often employs in-situ spectroscopic techniques to monitor reactions in real-time, providing valuable kinetic and mechanistic data without the need for sampling. researchgate.net ReactIR, which is based on Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for this purpose. youtube.com

In the synthesis of this compound (e.g., from trifluoroacetic anhydride (B1165640) and isopropylamine), a ReactIR probe could be inserted directly into the reaction vessel. The reaction progress could be monitored by:

Tracking the disappearance of the N-H stretching bands of the starting material, isopropylamine.

Monitoring the appearance of the characteristic Amide I (C=O) and Amide II (N-H bend) bands of the this compound product.

This real-time data allows for the precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions. researchgate.net

Hyphenated Techniques in Analytical Chemistry for this compound

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the identification and quantification of specific compounds in complex mixtures. In the context of this compound and related fluorinated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are of particular importance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.

Expected GC-MS Fragmentation Data for this compound (Inferred)

| Fragment Ion | Proposed Structure | Expected m/z | Significance |

| [M]+• | [C5H8F3NO]+• | 155 | Molecular Ion |

| [M-CH3]+ | [C4H5F3NO]+ | 140 | Loss of a methyl group from the isopropyl moiety |

| [M-C3H7]+ | [C2H2F3NO]+ | 114 | Loss of the isopropyl group |

| [CF3CO]+ | [C2F3O]+ | 97 | Trifluoroacetyl cation |

| [CF3]+ | [CF3]+ | 69 | Trifluoromethyl cation |

This table is based on predicted fragmentation patterns and data from analogous compounds.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile compounds or for analyses requiring higher sensitivity and specificity, HPLC-MS/MS is the technique of choice. This method separates compounds in a liquid phase, making it suitable for a wider range of molecules. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions, which greatly enhances selectivity and reduces background noise.

In the analysis of fluorinated compounds, reversed-phase HPLC is often employed. The development of quantitative HPLC-MS/MS methods is crucial for monitoring these compounds in various matrices. nih.gov The optimization of the method would involve selecting appropriate precursor and product ions for this compound in Selected Reaction Monitoring (SRM) mode.

Hypothetical HPLC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | 156 [M+H]+ |

| Product Ion (Q3) | 97 [CF3CO]+ |

| Collision Energy | To be optimized experimentally |

This table represents a starting point for method development and is based on the chemical structure of the compound.

The application of such methods is critical in various fields, including environmental monitoring of fluorinated substances and in metabolism studies of related compounds. The high sensitivity and selectivity of HPLC-MS/MS make it an invaluable tool in these research areas.

Computational and Theoretical Investigations of 2,2,2 Trifluoro N Isopropylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,2,2-Trifluoro-N-isopropylacetamide. These calculations can determine various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

From these fundamental properties, a variety of reactivity descriptors can be derived. For instance, the MEP map can predict sites susceptible to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and intramolecular interactions, such as hyperconjugation. researchgate.net While specific quantum chemical studies on this compound are not abundant in the literature, computational data for the compound is available. chemscene.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| TPSA (Topological Polar Surface Area) | 29.1 Ų |

| LogP | 1.0733 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Data sourced from ChemScene. chemscene.com

These computed values offer a preliminary understanding of the molecule's characteristics. The TPSA and LogP values, for example, are crucial in predicting the compound's solubility and potential for crossing biological membranes.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions. nih.gov For this compound, MD simulations could be employed to understand its behavior in various solvents and its interactions with other molecules.

These simulations model the atoms in the system as point masses and use a force field to describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated. nih.gov This allows for the analysis of properties like radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and the formation and dynamics of hydrogen bonds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.orgescholarship.org For reactions involving this compound, computational methods like DFT can be used to map out the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products.

The study of reaction mechanisms often involves the calculation of the geometries and energies of transition states, which are the highest energy points along the reaction coordinate. The activation energy of a reaction, which is a key determinant of its rate, can be calculated from the energy difference between the reactants and the transition state. mdpi.com

For example, computational studies on the decomposition of N-substituted diacetamides have utilized DFT to explore different reaction mechanisms, including those involving six-membered transition states. mdpi.com A similar methodology could be applied to understand the reactivity of this compound in various chemical transformations, such as hydrolysis or reactions at the amide nitrogen.

Quantitative Structure-Property Relationship (QSPR) Studies for Related Amide Systems

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. mdpi.com These models are often developed using statistical methods like multiple linear regression or machine learning algorithms. nih.govdntb.gov.ua

For amide systems related to this compound, QSPR studies can be used to predict a wide range of properties, such as boiling point, solubility, and chromatographic retention times. The development of a QSPR model involves calculating a set of molecular descriptors that encode information about the molecule's structure, such as its size, shape, and electronic properties. mdpi.com

While specific QSPR models for this compound are not documented, the principles can be applied by leveraging data from a series of structurally similar amides or fluorinated compounds. For instance, QSPR models have been successfully developed to predict the properties of perfluorinated and polyfluoroalkyl substances (PFASs), which share the characteristic of having multiple fluorine atoms. mdpi.com

Design of Novel Functional Molecules via Computational Approaches

Computational approaches are increasingly used in the rational design of novel functional molecules. mdpi.comosti.gov Starting from a core scaffold like this compound, computational methods can be used to design new molecules with desired properties. This process often involves making systematic modifications to the parent structure and then using computational tools to predict the properties of the resulting virtual compounds.

For example, molecular docking studies can be used to predict how a molecule will bind to a biological target, such as an enzyme or a receptor. nih.gov This information can then be used to guide the design of more potent inhibitors or activators. By combining techniques like QSPR and molecular modeling, it is possible to screen large libraries of virtual compounds and identify promising candidates for synthesis and experimental testing. nih.gov The trifluoroacetamide (B147638) moiety can be considered a "privileged structure" in some contexts, providing a robust framework for the design of new bioactive molecules. unife.it

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 2,2,2-Trifluoro-N-isopropylacetamide and related trifluoroacetamides into flow chemistry and automated synthesis platforms represents a significant leap forward in chemical manufacturing. Continuous-flow processing, in particular, has demonstrated considerable potential for the rapid and scalable synthesis of trifluoromethylated heterocycles, a process that can involve the formation of trifluoroacetamide (B147638) intermediates. hes-so.ch

Flow chemistry offers numerous advantages over traditional batch reactions, including enhanced safety, improved reaction yields, reduced solvent consumption, and lower production costs. hes-so.ch The superior control over reaction parameters such as temperature and pressure in a continuous-flow setup is especially beneficial for handling energetic or corrosive reagents often involved in fluorination reactions. hes-so.ch

Key Advantages of Flow Chemistry for Trifluoroacetamide Synthesis:

| Feature | Benefit in Flow Chemistry |

| Heat Transfer | Superior control over exothermic reactions, enhancing safety. |

| Mass Transfer | Efficient mixing of reagents, leading to higher yields and purity. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Enables high-throughput screening and optimization of reaction conditions. |

Automated synthesis platforms, often utilizing pre-packed capsules and 96-well plate kits, are streamlining the synthesis of amide-containing compounds for applications in medicinal chemistry. synplechem.comresearchgate.net These systems simplify the reaction and isolation processes, allowing for the rapid generation of compound libraries with high efficiency and yield. synplechem.comresearchgate.net The application of these automated technologies to the synthesis of this compound and its derivatives is an active area of research, promising to accelerate drug discovery and development.

Exploration in Biocatalysis and Enzymatic Transformations

Furthermore, enzymes like porcine liver esterase (PLE) have been successfully used for the selective deprotection of methyl esters in the presence of a trifluoroacetamide group. chemicalbook.com This highlights the potential for enzymes to perform specific transformations on complex molecules containing the trifluoroacetamide moiety without affecting it, a crucial aspect in multi-step organic synthesis. chemicalbook.com

Examples of Enzymatic Transformations Involving Trifluoroacetamides:

| Enzyme | Transformation | Application |

| Amine Transaminase (ATA) | Asymmetric synthesis of chiral amines | Pharmaceutical intermediate synthesis acs.org |

| Porcine Liver Esterase (PLE) | Selective hydrolysis of methyl esters | Protecting group manipulation in complex synthesis chemicalbook.com |

Future research in this area will likely focus on discovering and engineering novel enzymes with tailored activities for the synthesis and modification of this compound and other fluorinated compounds.

Advanced Materials Science Applications (excluding specific material properties beyond chemical reactivity)

The unique chemical reactivity of this compound and related trifluoroacetamides makes them valuable building blocks in advanced materials science. The hydroamidation reaction, for instance, utilizes N-alkyl and N-aryl trifluoroacetamides to construct larger functional molecules and polymers. georgiasouthern.edu This reaction demonstrates the potential of trifluoroacetamides in creating novel polymeric materials. georgiasouthern.edu

In the field of polymer chemistry, the incorporation of fluorine-containing monomers can lead to materials with tunable surface properties. For example, the radical copolymerization of fluorinated acrylates can produce polymers with varying degrees of hydrophobicity, which is crucial for the development of functional coatings. rsc.org While not a direct application of this compound, this research highlights the broader interest in using fluorinated building blocks to create advanced materials. The reactivity of the amide group in this compound offers a handle for its incorporation into various polymer backbones, a promising avenue for future materials research.

Development of New Fluorination Methodologies Utilizing Related Amides

Research into new fluorination methodologies is a dynamic field, with a focus on developing safer and more efficient reagents and reactions. sustech.edu.cn While this compound itself is not typically used as a fluorinating agent, the study of related fluorinated amides and imides is contributing to the development of novel N-F fluorinating agents. researchgate.netnih.gov

These N-F reagents, such as Selectfluor and N-fluoro-benzenesulfonimide (NFSI), are valued for their ease of handling and their ability to deliver fluorine to a wide range of substrates under mild conditions. researchgate.netnih.gov The synthesis of fluorinated amides through radical N-perfluoroalkylation–defluorination pathways is another area of active investigation, providing new routes to these important motifs. nih.gov The insights gained from studying the synthesis and reactivity of various fluorinated amides will undoubtedly contribute to the design of next-generation fluorinating agents and methodologies.

Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization

The combination of synthesis, computational modeling, and advanced characterization techniques is becoming increasingly crucial for understanding and optimizing the properties and reactions of fluorinated compounds like this compound. A synergistic approach allows for a deeper understanding of molecular structure, conformational properties, and reaction mechanisms.

For instance, the conformational properties of tertiary trifluoroacetamides have been investigated using a combination of 1H and 19F NMR spectroscopy, density functional theory (DFT) calculations, and X-ray crystallographic analysis. acs.org This combined approach provided a detailed understanding of the E- and Z-amide conformers present in solution. acs.org Computational chemistry is also being employed to rationalize reaction outcomes and inform synthetic design in the total synthesis of complex natural products. researchgate.net

Advanced Characterization Techniques for Fluorinated Amides:

| Technique | Information Obtained |

| NMR Spectroscopy (1H, 19F) | Conformational analysis, stereochemistry acs.org |

| X-ray Crystallography | Solid-state molecular structure acs.org |

| Density Functional Theory (DFT) | Conformational preferences, reaction energetics acs.org |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

Future research will continue to leverage these synergistic approaches to design more efficient synthetic routes, predict the properties of novel materials, and elucidate the mechanisms of action of biologically active molecules containing the this compound scaffold.

Q & A

Basic: What are the optimal synthetic conditions for 2,2,2-Trifluoro-N-isopropylacetamide, and how can purity be maximized?

Answer:

The synthesis involves reacting N-Isopropyl-2-bromoaniline with trifluoroacetic anhydride (TFAA, 5 equivalents) and triethylamine (NEt₃, 1.5 equivalents) at ambient temperature for 12–16 hours. Purification via flash column chromatography (pentane/AcOEt gradient) yields the compound at 84% over two steps . To optimize purity:

- Monitor reaction completion using TLC or HPLC.

- Use inert atmosphere to prevent hydrolysis of TFAA.

- Adjust solvent polarity during chromatography to separate byproducts.

Basic: What purification methods are recommended for isolating this compound?

Answer:

Flash column chromatography with pentane/ethyl acetate mixtures is effective, as demonstrated in the synthesis protocol . For scale-up:

- Consider recrystallization using non-polar solvents (e.g., hexane) to exploit the compound’s solid-state properties.

- Validate purity via ¹⁹F NMR or GC-MS to confirm absence of residual TFAA or unreacted aniline.

Advanced: How can researchers investigate the electronic effects of the trifluoromethyl group on reaction mechanisms?

Answer:

The trifluoromethyl group’s strong electron-withdrawing nature alters charge distribution and reaction pathways. Methodological approaches include:

- Spectroscopic analysis : Compare ¹H/¹⁹F NMR chemical shifts to assess electronic perturbations .

- Computational studies : Perform DFT calculations to map electron density and frontier molecular orbitals .

- Kinetic isotope effects : Study substituent influence on reaction rates in isotopic labeling experiments.

Advanced: What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

Yield discrepancies often arise from variations in:

- Stoichiometry : Excess TFAA (≥5 equiv) ensures complete acylation .

- Temperature : Ambient conditions minimize side reactions (e.g., hydrolysis).

- Catalyst selection : NEt₃ neutralizes HBr, but stronger bases (e.g., DBU) may improve efficiency.

Systematic DOE (Design of Experiments) can identify critical factors .

Advanced: How can X-ray crystallography address challenges in structural elucidation of trifluoroacetamide derivatives?

Answer:

Crystallization difficulties due to fluorine’s high electronegativity can be mitigated by:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Low-temperature data collection (e.g., 100 K) to enhance crystal stability .

- Synchrotron radiation : Improves resolution for accurate bond-length measurements, critical for confirming stereoelectronic effects.

Methodological: What techniques are recommended for analyzing stability and degradation pathways of this compound?

Answer:

- Accelerated stability studies : Expose the compound to heat, light, and humidity, then monitor decomposition via LC-MS.

- Hydrolysis profiling : Use pH-varied buffers to identify labile bonds (e.g., amide cleavage).

- Mass spectrometry : Track fragment ions to propose degradation mechanisms.

Methodological: How can researchers evaluate the compound’s potential as a synthetic intermediate in bioactive molecule development?

Answer:

- Cross-coupling reactions : Test Pd-catalyzed C–H arylation (as in related trifluoroacetamide derivatives) .

- Biological assays : Incorporate the compound into pharmacophores and assess receptor binding via SPR (Surface Plasmon Resonance).

- Metabolic stability : Use liver microsome models to study fluorine’s impact on half-life .

Analytical: What are the challenges in ¹H/¹⁹F NMR analysis of this compound, and how can they be mitigated?

Answer:

- Signal splitting : Fluorine coupling may complicate ¹H NMR. Use ¹⁹F decoupling or 2D NMR (HSQC) for clarity.

- Solvent selection : Deuterated DMSO or CDCl₃ resolves broad peaks caused by hydrogen bonding .

- Quantitative analysis : Internal standards (e.g., hexafluorobenzene) improve integration accuracy.

Data Analysis: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition state modeling : Use Gaussian or ORCA to simulate activation energies for proposed mechanisms.

- Solvent effects : Apply COSMO-RS to predict solvation impacts on reaction pathways.

Interdisciplinary: What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.